1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one chemical structure and properties
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one chemical structure and properties
An In-Depth Technical Guide to 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel piperidine derivative, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. Piperidine-containing compounds are of significant interest in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas.[1][2][3][4] This guide elucidates the chemical structure, physicochemical properties, a robust synthetic pathway, and a predicted pharmacological profile for the title compound. Furthermore, it details standardized experimental protocols for its characterization and a hypothetical workflow for assessing its biological activity, specifically as a ligand for G-Protein Coupled Receptors (GPCRs). The synthesis of this guide is grounded in established chemical principles and analogous compound data to provide a scientifically rigorous resource for researchers.
Chemical Identity and Structure
The fundamental identity of a compound is rooted in its structure, which dictates its physical and biological properties.
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IUPAC Name: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
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Molecular Formula: C₁₁H₂₂N₂O
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Canonical SMILES: CCCCC(=O)N1CCCC(CN)C1
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InChI Key: A search for the exact InChI key was not conclusive, but a closely related analog, 1-(3-Aminopiperidin-1-yl)pentan-1-one, has the InChIKey SUOFSJISCGONMN-UHFFFAOYSA-N.
Structural Elucidation: The molecule consists of a central six-membered piperidine ring. A pentanoyl group (a five-carbon acyl chain) is attached to the piperidine nitrogen, forming a tertiary amide. At the 3-position of the piperidine ring, an aminomethyl group (-CH₂NH₂) is attached. This combination of a lipophilic acyl chain and a basic primary amine on a piperidine scaffold suggests potential for interaction with biological targets. The compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability. The properties listed below are estimated based on the compound's structure and data from analogous compounds.
| Property | Value (Estimated) | Significance in Drug Development |
| Molecular Weight | 198.31 g/mol | Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five. |
| logP (Octanol/Water Partition) | ~1.5 - 2.5 | Predicts lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Estimates membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 2 | The primary amine (-NH₂) can donate hydrogen bonds, influencing target binding and solubility. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the primary amine nitrogen can accept hydrogen bonds. |
| pKa (Basic) | ~9.5 - 10.5 (for primary amine) | Determines the ionization state at physiological pH (7.4), impacting solubility and receptor interaction. |
| Rotatable Bonds | 5 | Affects conformational flexibility and the entropy of binding to a target. |
Synthesis and Manufacturing
A reliable and scalable synthetic route is paramount for producing the compound for research and development. The proposed synthesis is a two-step process starting from the commercially available 3-(Aminomethyl)piperidine.[5]
Overall Reaction Scheme:
Step 1: Protection of the Primary Amine 3-(Aminomethyl)piperidine + (Boc)₂O → tert-butyl (piperidin-3-ylmethyl)carbamate
Step 2: N-Acylation tert-butyl (piperidin-3-ylmethyl)carbamate + Pentanoyl chloride → tert-butyl ((1-pentanoylpiperidin-3-yl)methyl)carbamate
Step 3: Deprotection tert-butyl ((1-pentanoylpiperidin-3-yl)methyl)carbamate + TFA or HCl → 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
Detailed Experimental Protocol:
Step 1: Synthesis of tert-butyl (piperidin-3-ylmethyl)carbamate (Boc-Protection)
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Rationale: The primary amine is significantly more nucleophilic than the secondary amine of the piperidine ring. However, to ensure exclusive acylation at the ring nitrogen in the subsequent step, the primary amine is protected using a tert-butyloxycarbonyl (Boc) group.
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Procedure:
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Dissolve 3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the stirred solution.
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Add a base, such as triethylamine (1.1 eq), to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
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Step 2: Synthesis of tert-butyl ((1-pentanoylpiperidin-3-yl)methyl)carbamate (N-Acylation)
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Rationale: This step introduces the pentanoyl chain via a standard nucleophilic acyl substitution. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride.[6]
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Procedure:
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Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
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Add a non-nucleophilic base, such as triethylamine (1.2 eq), to act as an acid scavenger.
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Cool the mixture to 0 °C.
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Add pentanoyl chloride (1.1 eq) dropwise to the solution.
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Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
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Step 3: Synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Deprotection)
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Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine.
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Procedure:
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Dissolve the N-acylated intermediate in DCM.
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Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.
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Stir the mixture at room temperature for 1-2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts and concentrate to yield the final product, which may be purified further if necessary.
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Predicted Pharmacological Profile
The structural motifs of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one suggest it may interact with central nervous system (CNS) targets. Piperidine derivatives are well-represented in a multitude of drug classes, including antipsychotics, analgesics, and anticancer agents.[1][7] The combination of the N-acylpiperidine and a basic aminomethyl side chain is a common feature in ligands for G-Protein Coupled Receptors (GPCRs).[8][9]
Hypothesized Mechanism of Action: GPCR Modulation
GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets.[9][10][11] We hypothesize that the title compound could act as a ligand for a specific class of GPCRs, such as dopamine, serotonin, or opioid receptors.
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The protonated primary amine at physiological pH could form a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of the receptor.[10]
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The lipophilic pentanoyl chain and the piperidine ring can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket.
Upon binding, the ligand could stabilize a specific receptor conformation, either activating (agonist) or inhibiting (antagonist/inverse agonist) downstream signaling cascades.[12] A common pathway involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation or inhibition of Protein Kinase A (PKA).[9]
Caption: Hypothetical GPCR signaling cascade initiated by ligand binding.
In Vitro Experimental Workflow: Receptor Binding Assay
To validate the hypothesis that the compound binds to a specific GPCR, a radioligand binding assay is the gold standard.[13][14] This competitive assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.
Detailed Protocol: Radioligand Competition Binding Assay[17]
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Receptor Preparation:
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Homogenize tissue known to express the target receptor (e.g., guinea pig brain) or membranes from cells overexpressing the receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).[15]
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Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.
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Resuspend the final membrane pellet in an appropriate assay binding buffer.
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Determine the total protein concentration using a standard method like the BCA assay.[15]
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Assay Setup (96-well plate format):
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Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for sigma receptors), and assay buffer.[16]
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Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.
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Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one).
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Incubation:
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Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 30 °C), to allow the binding to reach equilibrium.[15]
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Separation of Bound and Free Ligand:
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Detection and Data Analysis:
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Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]
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Calculate Specific Binding = Total Binding - Non-specific Binding.
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Plot the percentage of specific binding against the log concentration of the test compound.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
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Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
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Caption: Workflow for a competitive radioligand binding assay.
Safety and Handling
As a novel chemical entity, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one should be handled with care, assuming it is potentially hazardous. The starting material, 4-(Aminomethyl)piperidine, is classified as causing severe skin burns and eye damage.[17]
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This guide provides a foundational understanding of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, from its chemical makeup to a potential biological application. The proposed synthetic route is logical and utilizes standard organic chemistry transformations. The predicted pharmacological profile as a GPCR ligand provides a clear starting point for biological evaluation.
Future research should focus on:
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Chiral Separation: Synthesizing or separating the (R) and (S) enantiomers to investigate stereospecificity in receptor binding.
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In Vitro Profiling: Screening the compound against a panel of GPCRs to identify its primary target(s) and determine its selectivity.
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Functional Assays: Conducting functional assays (e.g., cAMP assays, calcium flux assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the acyl chain length or the substitution pattern on the piperidine ring to optimize potency and selectivity.
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Please note that direct access to some URLs may require institutional subscriptions.
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Piperidine, 1-[(3E)-5-(1,3-benzodioxol-5-yl)-1-oxo-3-pentenyl]-. (n.d.). PubChem. Retrieved from [Link]
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